4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide
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Description
4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors . These inhibitors are known to have antitumor activity .
Mode of Action
It is known to be involved in the camp signaling pathway, which is involved in various cellular processes. The compound binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
Biochemical Pathways
The compound is known to activate the cAMP signaling pathway. This pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. Activation of this pathway can lead to various downstream effects, such as the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
Result of Action
Action Environment
It is known that the compound decomposes in water , suggesting that its stability and efficacy may be affected by the presence of water in its environment.
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-15-8-9-16(12(18)11(15)17)13(19)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUREXLVISRXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.